2-Chloro-5-(4-ethylthiophenyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(4-ethylthiophenyl)isonicotinic acid is an organic compound that belongs to the family of isonicotinic acid derivatives This compound is characterized by the presence of a chloro group at the 2-position and a 4-ethylthiophenyl group at the 5-position of the isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a high-pressure reaction kettle, where a compound such as 2-chloronicotinic acid is reacted with an organic solvent and hydrogen chloride gas under controlled conditions . The reaction is carried out at temperatures ranging from 20°C to 100°C, and the progress is monitored until completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-ethylthiophenyl)isonicotinic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Chloro-5-(4-ethylthiophenyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-ethylthiophenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell wall synthesis in bacteria or disruption of metabolic processes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: A simpler derivative with a carboxylic acid group at the 4-position.
2-Chloronicotinic Acid: Similar structure but lacks the 4-ethylthiophenyl group.
Isoniazid: A well-known derivative used as an antibiotic for tuberculosis.
Uniqueness
2-Chloro-5-(4-ethylthiophenyl)isonicotinic acid is unique due to the presence of both the chloro and 4-ethylthiophenyl groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-5-(4-ethylsulfanylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2S/c1-2-19-10-5-3-9(4-6-10)12-8-16-13(15)7-11(12)14(17)18/h3-8H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXOKAVYKBLPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.